molecular formula C22H27N7O3S B2368779 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 501352-43-8

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2368779
CAS No.: 501352-43-8
M. Wt: 469.56
InChI Key: JXZNWHOSLRWBHD-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It also contains a benzo[d]oxazol-2-ylthio group and an ethylpiperazin-1-yl group. These groups could potentially give the compound unique properties, depending on their arrangement and the specific environment the compound is in .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The purine core provides a planar, aromatic structure, while the benzo[d]oxazol-2-ylthio and ethylpiperazin-1-yl groups could add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. The purine core is relatively stable, but the benzo[d]oxazol-2-ylthio and ethylpiperazin-1-yl groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .

Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Potential

Research has identified a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating their potential psychotropic activity. This study emphasizes the role of chemical diversification in purine-2,6-dione derivatives for designing new serotonin receptor ligands with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another area of interest is the development of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties. These compounds have shown significant analgesic and anti-inflammatory effects, outperforming reference drugs in some cases. This highlights their potential as a new class of analgesic and anti-inflammatory agents worthy of further pharmacological evaluation (Zygmunt et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it could interact with biological targets in a specific way to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research could focus on fully characterizing this compound and exploring its potential uses. This could involve conducting more detailed studies on its physical and chemical properties, as well as testing its biological activity .

Properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3S/c1-4-27-9-11-28(12-10-27)20-24-18-17(19(30)26(3)22(31)25(18)2)29(20)13-14-33-21-23-15-7-5-6-8-16(15)32-21/h5-8H,4,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZNWHOSLRWBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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